![molecular formula C10H11ClO2 B2354220 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-55-3](/img/structure/B2354220.png)
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(4-Chlorophenyl)methoxy]methyl}oxirane” is a chemical compound with the CAS Number: 66931-55-3 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-{[(4-chlorobenzyl)oxy]methyl}oxirane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 . This indicates that the compound has a molecular structure consisting of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Polymer Chemistry and Applications
- Research by Merlani et al. (2015) explored the polymerization of a 2,3-disubstituted oxirane, leading to polymers with stiff, stretched conformations. These polymers demonstrate intramolecular charge transfer interactions due to the π-stacked structure between carbonyl and aromatic groups, indicating potential in advanced material science applications (Merlani et al., 2015).
Electropolymerization and Electrochromic Properties
- Zhang et al. (2014) synthesized derivatives of 2-methyl oxirane and studied their structural, electrochemical, optical, and thermal properties. The introduction of hydroxymethyl or ethylene oxide groups significantly enhanced the electrochromic properties, such as high contrast ratios and fast response times, of these polymers (Zhang et al., 2014).
Chemical Synthesis and Reactions
- Kalugin and Litvinov (1991) investigated the alkylation of CH-acids with 2-{[organylthio]methyl}oxirans, forming various sulfur-containing compounds. This study contributes to the understanding of oxirane-based reactions in organic synthesis (Kalugin & Litvinov, 1991).
Diastereofacial Selectivity in Oxirane Epoxidation
- Jackson et al. (1991) reported on the epoxidation of γ-oxygenated-α,β-unsaturated sulfones, leading to syn- and anti-2-(phenylsulfonyl)oxiranes. This study provided insights into the control of diastereofacial selectivity in the nucleophilic epoxidation process (Jackson et al., 1991).
Corrosion Inhibition in Industrial Applications
- Dagdag et al. (2019) explored the synthesis and characterization of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. Their study demonstrated the effectiveness of these monomers, contributing to the development of new materials for corrosion protection (Dagdag et al., 2019).
Olfactory Characteristics of Derivatives
- Okopi and Affiku (2020) studied the structure-odor relationship of methyl eugenol and its derivatives, including 2-{[4-methoxyphenyl]methyl}oxirane. Their research highlights the impact of chemical transformations on odor characteristics, important in fragrance and flavor industries (Okopi & Affiku, 2020).
Safety And Hazards
properties
IUPAC Name |
2-[(4-chlorophenyl)methoxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBCVOWXDVDPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

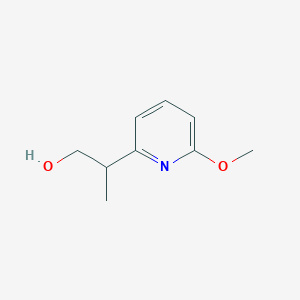
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)
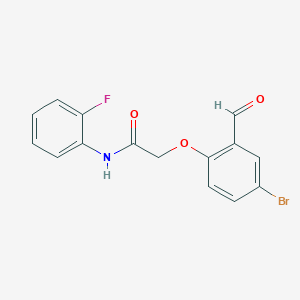
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)
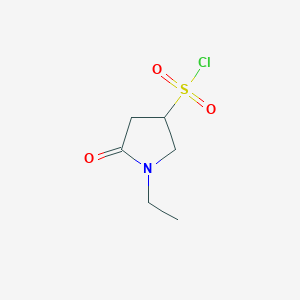
![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)
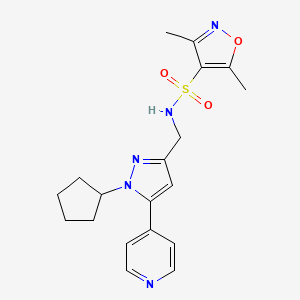
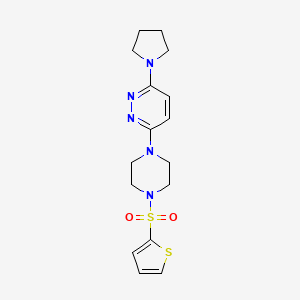
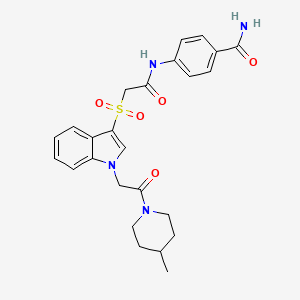
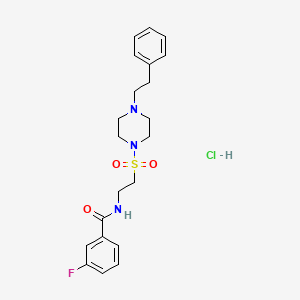
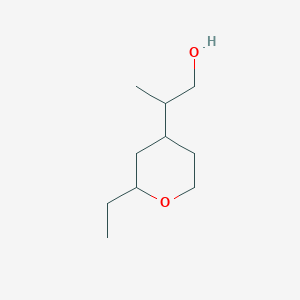
![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)
![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)